1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride
Description
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is a substituted imidazole derivative characterized by a cyclopropyl group attached to the nitrogen atom at position 1 of the imidazole ring and a methanamine group at position 2, forming a hydrochloride salt. This compound is of interest in medicinal chemistry, particularly in the synthesis of adenosine receptor ligands, as evidenced by its structural analogs in related research .
Properties
IUPAC Name |
(1-cyclopropylimidazol-2-yl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-5-7-9-3-4-10(7)6-1-2-6;/h3-4,6H,1-2,5,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOUBBIHDGDMKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CN=C2CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
De Novo Cyclocondensation
The Debus-Radziszewski method remains widely employed, utilizing glyoxal, ammonia, and formaldehyde under acidic conditions to form the heterocyclic ring. For cyclopropyl-functionalized derivatives, pre-functionalized amines or aldehydes are integrated into the condensation step. For example, cyclopropylamine can replace ammonia to direct cyclopropane incorporation during ring closure.
Reaction Conditions :
Post-Functionalization of Preformed Imidazoles
Alternative approaches modify pre-synthesized imidazoles. For instance, 1H-imidazole derivatives undergo nucleophilic substitution at the C-2 position, enabling direct attachment of the methanamine group. This method avoids competitive side reactions associated with cyclocondensation.
Cyclopropane Ring Installation
Introducing the cyclopropyl group requires precision to avoid ring strain-induced decomposition.
Direct Cyclopropanation
The Simmons-Smith reaction facilitates cyclopropanation via zinc-copper couple-mediated transfer of methylene groups to imidazole-bound alkenes. Key parameters include:
Alkylation with Cyclopropyl Halides
Cyclopropyl bromide or iodide reacts with imidazole nitrogen under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the cyclopropyl group necessitates prolonged reaction times (12–24 hours) and elevated temperatures (80–100°C).
Methanamine Group Introduction
Reductive Amination
A ketone intermediate (e.g., 2-acetyl-1-cyclopropylimidazole) undergoes reductive amination with methylamine:
Optimization Data :
Nucleophilic Displacement
Chloromethyl-imidazole derivatives react with methylamine in polar aprotic solvents:
Key Findings :
-
Excess methylamine (3–5 equiv) improves conversion rates.
-
DMF enhances nucleophilicity but requires post-reaction dialysis for removal.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0–1.5 equiv) in anhydrous ether or THF. Crystallization yields the hydrochloride salt with >95% purity.
Critical Parameters :
Industrial-Scale Production Considerations
| Stage | Challenge | Solution |
|---|---|---|
| Cyclopropanation | Exothermic reaction control | Jacketed reactors with cooling |
| Purification | Solvent recovery | Continuous distillation systems |
| Salt Formation | Hygroscopicity management | Controlled humidity packaging |
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| De Novo Condensation | Single-pot synthesis | Low functional group tolerance | 45–60% |
| Post-Functionalization | High modularity | Multi-step protocol | 60–75% |
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert it into more reduced forms, potentially altering its chemical properties.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is being explored for its potential therapeutic effects:
- Anticancer Activity : Preliminary studies indicate that this compound can induce apoptosis in cancer cells. In vitro tests have shown IC50 values ranging from 5 to 10 µM against various cancer cell lines, suggesting promising anticancer properties.
- Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited inhibition zones of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli in laboratory tests.
- Antiviral Effects : There are indications of antiviral activity, particularly against HIV, through inhibition of reverse transcriptase, which is crucial for viral replication.
Biochemical Research
The compound serves as a biochemical probe in enzyme studies. Its ability to modulate enzyme activity positions it as a valuable tool for understanding metabolic pathways and enzyme mechanisms. The interaction of the imidazole ring with various enzymes allows for detailed studies into enzyme kinetics and inhibition mechanisms .
Industrial Applications
In industrial settings, this compound is utilized in the synthesis of specialty chemicals. Its unique structure enables its use as a building block for the development of more complex molecules in chemical manufacturing processes .
Case Study 1: Anticancer Research
A study conducted on the effects of this compound on breast cancer cell lines showed that the compound significantly reduced cell viability. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. The findings suggest potential for developing new anticancer therapies based on this compound.
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various compounds, this compound was tested against a panel of pathogens. The results indicated that it not only inhibited bacterial growth but also showed effectiveness against fungal strains such as Candida albicans, highlighting its broad-spectrum antimicrobial potential.
Mechanism of Action
The mechanism of action of 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely $ \text{C}7\text{H}{12}\text{ClN}_3 $ (inferred from analogs in and structural analysis).
- Structural Motifs : Cyclopropyl (conformationally restricted substituent), imidazole core (aromatic heterocycle), and a primary amine hydrochloride salt (enhanced solubility).
- Synthetic Relevance: Used as an intermediate in the preparation of bioactive molecules targeting adenosine receptors .
Comparison with Structural Analogs
Structural Modifications and Their Impact
The following table summarizes key structural analogs and their differences:
Physicochemical Properties
- Lipophilicity : The cyclopropyl group in the target compound provides conformational rigidity and moderate lipophilicity compared to the benzyl group in (higher logP) or the methoxybenzyl group in (polarity from methoxy).
- Solubility : Hydrochloride salts (e.g., target compound, ) exhibit improved aqueous solubility compared to free bases.
- Stability : Cyclopropyl substituents (target compound, ) enhance metabolic stability by reducing oxidative degradation .
Biological Activity
1-(1-Cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings, including case studies and data tables.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 151.21 g/mol. The compound features a cyclopropyl group attached to an imidazole ring, which is known for its diverse biological activities.
Structural Information Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 151.21 g/mol |
| SMILES | C1CC1N2C=CN=C2CN |
| InChI | InChI=1S/C7H11N3/c8-5-7-9... |
| InChIKey | FIPWUSDVSCLFAS-UHFFFAOYSA-N |
Kinase Inhibition
Recent literature indicates that imidazole derivatives can act as selective inhibitors for various kinases, including PKMYT1, which is involved in cell cycle regulation and DNA damage response . Although direct studies on this specific compound are scarce, the structural similarities suggest it may exhibit similar inhibitory properties.
Case Studies and Research Findings
A notable study explored the structure-activity relationship (SAR) of imidazole derivatives, revealing that modifications in the imidazole ring can significantly enhance biological activity. For instance, compounds with additional functional groups showed improved potency against certain cancer cell lines .
Table: Summary of Related Imidazole Derivatives
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| RP-6306 (related compound) | PKMYT1 Inhibition | 0.012 |
| Imidazole Derivative A | Antibacterial | 0.0039 - 0.025 |
| Imidazole Derivative B | Antifungal | MIC = 16.69 - 78.23 |
Antimicrobial Properties
While specific data on the antimicrobial activity of this compound is not available, related studies on imidazole derivatives indicate potential antibacterial and antifungal activities. For example, several imidazole-based compounds have demonstrated significant efficacy against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
Q & A
Q. What are the recommended synthetic routes for 1-(1-cyclopropyl-1H-imidazol-2-yl)methanamine hydrochloride, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves cyclopropane ring formation via [2+1] cycloaddition, followed by imidazole functionalization. Key intermediates include:
- Cyclopropylamine derivatives : Used to introduce the cyclopropyl group .
- Imidazole precursors : For example, 1H-imidazole-2-carbaldehyde, which undergoes reductive amination to form the methanamine backbone .
Optimization steps:
Use anhydrous conditions to prevent hydrolysis of the cyclopropyl group.
Employ palladium catalysts for cross-coupling reactions to attach substituents .
Reference Table :
| Intermediate | Role | Key Reaction Step |
|---|---|---|
| Cyclopropylamine | Cyclopropane source | Ring formation |
| 1H-imidazole-2-carbaldehyde | Backbone synthesis | Reductive amination |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer :
- NMR : Focus on ¹H-NMR signals for the cyclopropyl group (δ 0.5–1.5 ppm, multiplet) and imidazole protons (δ 7.0–8.5 ppm). ¹³C-NMR should confirm the cyclopropyl carbons (δ 10–20 ppm) .
- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to verify molecular ion [M+H]⁺ at m/z 201.131 (theoretical) .
- IR : Look for N-H stretches (~3300 cm⁻¹) and C-Cl bonds (if present, ~700 cm⁻¹) .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence the compound’s chemical stability compared to non-cyclopropyl analogs?
- Methodological Answer : The cyclopropyl group introduces ring strain , increasing reactivity but reducing thermal stability. Key observations:
- Thermal Decomposition : At >100°C, cyclopropyl ring opening releases HCl gas, forming imidazole derivatives .
- Comparative Stability : Non-cyclopropyl analogs (e.g., methyl-substituted) show higher thermal stability but lower reactivity in cross-coupling reactions .
Mitigation Strategies : - Store at 2–8°C in inert atmospheres.
- Avoid prolonged exposure to UV light, which accelerates decomposition .
Q. What strategies can resolve discrepancies in logP values obtained through different experimental methods?
- Methodological Answer : Discrepancies often arise from ionization effects (e.g., hydrochloride salt vs. free base) or measurement techniques (shake-flask vs. HPLC).
Standardization : Use the free base form for logP measurements to avoid salt interference.
Computational Validation : Compare experimental data with DFT-calculated logP values (e.g., using ChemAxon or ACD/Labs) .
Buffer Adjustment : Perform measurements at physiological pH (7.4) to mimic biological conditions .
Q. What are the primary decomposition pathways under thermal stress, and how can they be mitigated during synthesis?
- Methodological Answer : Decomposition Pathways :
- Pathway 1 : Cyclopropyl ring cleavage → formation of allylic imidazole derivatives + HCl gas .
- Pathway 2 : Imidazole ring oxidation → nitroso intermediates .
Mitigation : - Use low-temperature (<50°C) reaction conditions.
- Add scavengers (e.g., triethylamine) to neutralize HCl and prevent autocatalysis .
Reference Table :
| Condition | Decomposition Product | Detection Method |
|---|---|---|
| >100°C, air | CO, CO₂, NOx | GC-MS |
| UV exposure | Oxidized imidazoles | HPLC-UV |
Key Data Contradictions & Resolution
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
